molecular formula C8H7Si B14184930 CID 78069043

CID 78069043

Cat. No.: B14184930
M. Wt: 131.23 g/mol
InChI Key: QXMDFIRPJNDZMH-UHFFFAOYSA-N
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Description

CID 78069043 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. The evidence primarily references other bioactive compounds, such as phenolic acids and flavonoids (e.g., gallic acid, quercetin) in Hibiscus sabdariffa , and synthetic compounds with CAS numbers 340736-76-7 and 20358-06-9 .

Properties

Molecular Formula

C8H7Si

Molecular Weight

131.23 g/mol

InChI

InChI=1S/C8H7Si/c1-2-7-4-5-9-6-8(7)3-1/h1-2,4-6H,3H2

InChI Key

QXMDFIRPJNDZMH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=[Si]C=C2

Origin of Product

United States

Chemical Reactions Analysis

CID 78069043 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified chemical properties.

Scientific Research Applications

CID 78069043 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78069043 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Bioactive Compounds

Compound Name PubChem CID Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivities Source/Application
Gallic Acid 370 C₇H₆O₅ 170.12 Antioxidant, anti-inflammatory, antimicrobial Hibiscus sabdariffa
Syringic Acid 689043 C₉H₁₀O₅ 198.17 Antidiabetic, neuroprotective Hibiscus sabdariffa
Hibiscus Acid 6481826 C₆H₈O₇ 192.12 Metal chelation, antioxidant Hibiscus sabdariffa
Quercetin 5280343 C₁₅H₁₀O₇ 302.23 Anticancer, anti-inflammatory, antiviral Hibiscus sabdariffa
CAS 340736-76-7 10491405 C₁₀H₅F₃N₂O₃ 258.15 High BBB permeability, CYP1A2 inhibition Synthetic compound
CAS 20358-06-9 2049887 C₇H₅FN₂S 168.19 High GI absorption, CYP1A2 inhibition Synthetic compound

Key Findings:

Structural Diversity: Phenolic acids (e.g., gallic acid, syringic acid) feature aromatic rings with hydroxyl groups, enabling radical scavenging . Flavonoids like quercetin have a flavone backbone with conjugated double bonds, enhancing UV absorption and redox activity . Synthetic compounds (CIDs 10491405 and 2049887) incorporate fluorine and heteroatoms (N, S), improving metabolic stability and target specificity .

Bioactivity Profiles: Natural compounds (e.g., hibiscus acid) exhibit metal-chelating properties, useful in mitigating oxidative stress .

Analytical Techniques: Collision-induced dissociation (CID) in mass spectrometry differentiates isomers (e.g., ginsenosides) based on fragmentation patterns . GC-MS and LC-ESI-MS are critical for profiling complex mixtures, such as plant extracts or synthetic reaction products .

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